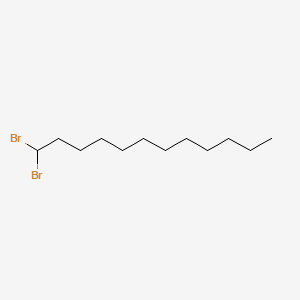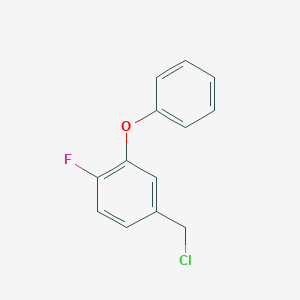
4-Cyanonaphthalen-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanonaphthalen-2-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring with a cyano substituent at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanonaphthalen-2-ylboronic acid typically involves the borylation of 4-cyano-2-naphthalene derivatives. One common method is the palladium-catalyzed borylation of 4-cyano-2-naphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanonaphthalen-2-ylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases (e.g., triethylamine).
Heck Reaction: Palladium catalysts, bases (e.g., sodium carbonate), and solvents (e.g., N,N-dimethylformamide).
Major Products: The major products formed from these reactions are biaryl compounds, styrene derivatives, and other substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyanonaphthalen-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyanonaphthalen-2-ylboronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.
Comparison with Similar Compounds
- 2-Naphthaleneboronic acid
- 4-Biphenylboronic acid
- Phenylboronic acid
Comparison: 4-Cyanonaphthalen-2-ylboronic acid is unique due to the presence of the cyano group, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-naphthaleneboronic acid, the cyano substituent provides additional functionalization options and can enhance the compound’s utility in specific synthetic applications. The presence of the naphthalene ring also distinguishes it from simpler boronic acids like phenylboronic acid, offering more complex structural features for advanced material synthesis.
Properties
Molecular Formula |
C11H8BNO2 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
(4-cyanonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-9-6-10(12(14)15)5-8-3-1-2-4-11(8)9/h1-6,14-15H |
InChI Key |
GPVAWUPCDREOKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C(=C1)C#N)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester](/img/structure/B8593657.png)
![6-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8593671.png)

![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)


![1-[8-(4-Amino-piperidin-1-yl)-quinolin-2-yl]-1H-benzoimidazol-5-ol](/img/structure/B8593689.png)

![N-[1-(Methylsulfanyl)-2-nitroethenyl]pyridin-3-amine](/img/structure/B8593706.png)

